molecular formula C13H9ClFIO B8313807 3'-Chloro-3-fluoro-4-iodo-5-methoxy-1,1'-biphenyl

3'-Chloro-3-fluoro-4-iodo-5-methoxy-1,1'-biphenyl

Cat. No.: B8313807
M. Wt: 362.56 g/mol
InChI Key: PFLFKAVZWRDZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Chloro-3-fluoro-4-iodo-5-methoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H9ClFIO and its molecular weight is 362.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9ClFIO

Molecular Weight

362.56 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-fluoro-2-iodo-3-methoxybenzene

InChI

InChI=1S/C13H9ClFIO/c1-17-12-7-9(6-11(15)13(12)16)8-3-2-4-10(14)5-8/h2-7H,1H3

InChI Key

PFLFKAVZWRDZJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC(=CC=C2)Cl)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A RBF was charged with 3′-chloro-3-fluoro-5-methoxy-1,1′-biphenyl (577.6 mg, 2.441 mmol) and THF (8135 μl) to give a clear solution. The flask was cooled in a dry ice-acetone bath for 10 min, then n-butyllithium (1.8M in hexanes) (1627 μl, 2.93 mmol) was added dropwise. After 30 min, a solution of iodine (929 mg, 3.66 mmol) in THF (3 mL) was added dropwise. TLC after 5 min showed conversion to a slightly lower spot. The mixture was diluted with saturated aq. sodium thiosulfate solution and warmed to room temperature. The mixture was diluted with water and extracted with EtOAc (2×), and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (25-g Ultra SNAP column, 0-5% EtOAc/Heptane) to give 3′-chloro-3-fluoro-4-iodo-5-methoxy-1,1′-biphenyl (687 mg, 1.895 mmol, 78% yield) as an off-white solid. 1 H NMR (400 MHz, DMSO-d6) □=7.87 (td, J=1.0, 1.8 Hz, 1 H), 7.74 (td, J=1.8, 7.0 Hz, 1 H), 7.55-7.43 (m, 2 H), 7.25 (dd, J=1.8, 9.1 Hz, 1 H), 7.14-7.07 (m, 1 H), 3.97 (s, 3 H).
Quantity
577.6 mg
Type
reactant
Reaction Step One
Name
Quantity
8135 μL
Type
solvent
Reaction Step One
Quantity
1627 μL
Type
reactant
Reaction Step Two
Quantity
929 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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